

Application Notes and Protocols for In-Vivo Studies of UB-165 (fumarate)

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Compound of Interest		
Compound Name:	UB-165 (fumarate)	
Cat. No.:	B15143738	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

UB-165, supplied as a fumarate salt (2-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-2-ene fumarate), is a subtype-selective nicotinic acetylcholine receptor (nAChR) agonist.[1][2] It exhibits high affinity and acts as a full agonist at the $\alpha3\beta2$ nAChR subtype, while functioning as a very weak partial agonist at $\alpha4\beta2$ -containing nAChRs.[1][2] This pharmacological profile makes UB-165 a valuable tool for investigating the specific roles of these nAChR subtypes in various physiological and pathological processes in vivo.

These application notes provide a comprehensive guide to preparing and administering **UB-165** (fumarate) for in-vivo research, including detailed protocols, solubility data, and an overview of its mechanism of action.

Data Presentation Chemical and Physical Properties



Property	Value	Reference
CAS Number	200432-86-6	[3]
Chemical Name	2-(6-Chloro-3-pyridinyl)-9- azabicyclo[4.2.1]non-2-ene fumarate	[1]
Molecular Formula	C17H19CIN2O4	[4]
Molecular Weight	350.8 g/mol	[4]
Purity	Typically ≥95%	[4]

Binding Affinities (Ki) and Potency (IC50)

nAChR Subtype	Ki / IC50 (nM)	Functional Activity	Reference
α4β2	0.27 (Ki)	Very weak partial agonist	[1]
α3β2	20 (IC50)	Full agonist	[1]
α7	2790 (Ki)	-	[1]
α1β1δε (muscle)	990 (Ki)	-	[1]

Solubility Data



Solvent	Solubility	Notes	Reference
Water	< 35.08 mg/mL	Heating to 37°C and sonication may improve solubility.	[3]
DMSO	Soluble	A common solvent for initial stock solution preparation.	[2]
Ethanol	Soluble	Can be used in vehicle formulations.	[2]
Dimethyl formamide (DMF)	Soluble	Can be used for initial stock solution preparation.	[2]

Experimental Protocols

Protocol 1: Preparation of UB-165 (fumarate) Stock Solution

This protocol describes the preparation of a high-concentration stock solution of **UB-165** (fumarate) that can be diluted to the final working concentration for in-vivo administration.

Materials:

- UB-165 (fumarate) powder
- · Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)
- Heating block or water bath (optional)



Procedure:

- Weighing: Accurately weigh the desired amount of UB-165 (fumarate) powder in a sterile microcentrifuge tube.
- Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 20 mg/mL).
- Dissolution:
 - Vortex the solution vigorously for 1-2 minutes.
 - If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.
 - Gentle heating to 37°C in a water bath or heating block can also aid dissolution.
- Sterilization (Optional): If required for the experimental paradigm, the stock solution can be filter-sterilized using a 0.22 μm syringe filter compatible with DMSO.
- Aliquoting and Storage:
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][5]

Protocol 2: Preparation of UB-165 (fumarate) Working Solution for In-Vivo Administration

This protocol outlines the preparation of a ready-to-inject solution from the stock solution. The choice of vehicle will depend on the administration route and the required final concentration. It is crucial to perform pilot studies to determine the optimal vehicle and dosage for your specific animal model and experimental design.

Recommended Vehicles (based on common practices for nicotinic agonists and supplier recommendations):



- Vehicle A (Saline-based): For subcutaneous or intraperitoneal injection where the final DMSO concentration is low (typically <5%).
 - Sterile saline (0.9% NaCl)
 - UB-165 (fumarate) stock solution in DMSO
- Vehicle B (PEG-based): For oral gavage or when higher concentrations are needed.
 - Polyethylene glycol 300 (PEG300)
 - Sterile water or saline
 - UB-165 (fumarate) stock solution in DMSO
- Vehicle C (Oil-based): For subcutaneous or intramuscular injection requiring sustained release.
 - Corn oil or sesame oil
 - Tween 80 or another suitable surfactant
 - UB-165 (fumarate) stock solution in DMSO

Procedure (Example using Vehicle A):

- Thaw Stock Solution: Thaw an aliquot of the UB-165 (fumarate) stock solution at room temperature.
- Calculate Volumes: Determine the required volumes of the stock solution and sterile saline to achieve the final desired concentration and injection volume. Ensure the final concentration of DMSO is well-tolerated by the animals (e.g., <5% for intraperitoneal injection).
- Dilution:
 - In a sterile tube, add the calculated volume of sterile saline.



- While vortexing the saline, slowly add the calculated volume of the UB-165 (fumarate) stock solution. This gradual addition helps to prevent precipitation.
- Final Mixing: Vortex the final solution thoroughly to ensure homogeneity.
- Administration: Use the freshly prepared working solution for in-vivo administration. It is recommended to prepare the working solution on the day of the experiment.

Mandatory Visualizations Signaling Pathway of UB-165 (fumarate)

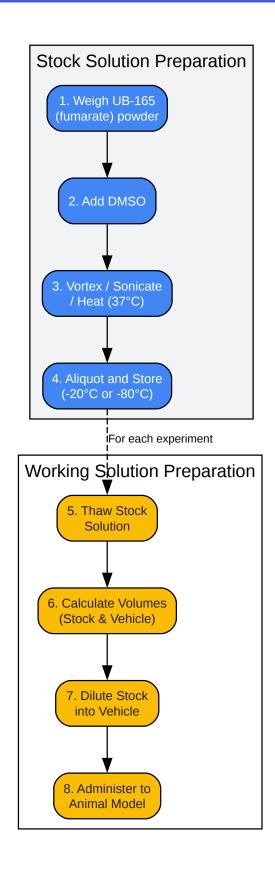


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Caption: Signaling pathway of UB-165 (fumarate).

Experimental Workflow for In-Vivo Solution Preparation





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Caption: Workflow for preparing **UB-165** (fumarate) solutions.



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